N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is characterized by its unique structural features, combining elements of piperidine and tetrahydropyran, which contribute to its potential biological activities and applications in drug development. The compound is often utilized as an intermediate in the synthesis of more complex organic molecules and has garnered interest for its pharmacological properties.
The compound is classified under the category of amines, specifically as a substituted piperidine derivative. Its molecular formula is with a molecular weight of approximately 257.21 g/mol . The hydrochloride form enhances its solubility in aqueous solutions, making it more suitable for various chemical reactions and biological assays.
The synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride typically involves several key steps:
Industrial production methods may utilize optimized reaction conditions, including temperature control, pressure adjustments, and catalyst use to enhance yield and purity.
The molecular structure of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride features a piperidine ring substituted with a tetrahydropyran moiety at one position and a methyl group at the nitrogen atom. The structural formula can be represented as follows:
The compound's three-dimensional conformation can significantly influence its biological activity and interaction with target biomolecules.
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions:
Reactions are typically conducted under controlled conditions to ensure desired outcomes:
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride acts primarily as a selective kappa-opioid receptor antagonist. This mechanism may involve competitive inhibition at receptor sites, preventing endogenous ligands from binding and thus modulating physiological responses associated with pain and mood regulation.
Key chemical properties include:
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride has several notable applications:
The core scaffold of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (MW: 198.31 g/mol, CAS 933737-39-4) is constructed through sequential nucleophilic substitutions and reductive aminations. The primary route involves reacting 4-aminopiperidine with 4-bromotetrahydropyran under basic conditions to form the secondary amine intermediate N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine. Subsequent N-methylation via Eschweiler-Clarke reaction or reductive amination with formaldehyde yields the tertiary amine backbone [3] [7]. Alternative pathways employ pyran-4-one derivatives in Pd-catalyzed cross-coupling with N-Boc-piperidine-4-amine, followed by acid deprotection and hydrogenation [5].
A less common but higher-yielding approach utilizes in situ pyridine hydrogenation, where 4-(tetrahydro-2H-pyran-4-ylamino)pyridine undergoes catalytic reduction (PtO₂/H₂) to saturate both rings simultaneously. This method achieves ~85% yield but requires stringent temperature control (50-60°C) to prevent N-dealkylation [6]. Final hydrochloride salt formation (CAS 1451391-78-8, MW: 234.77 g/mol) employs HCl/IPA precipitation, generating a stable crystalline solid suitable for pharmaceutical intermediates [7] [8].
Table 1: Traditional Synthetic Routes Comparison
Method | Key Reagents | Yield (%) | Advantages |
---|---|---|---|
Sequential Amination | 4-BromoTHP, NaBH₃CN | 72-78 | Step-wise purity control |
Eschweiler-Clarke | HCHO/HCOOH | 65 | Single-step methylation |
Pyridine Hydrogenation | PtO₂/H₂, EtOH | 80-85 | Concurrent ring saturation |
Cross-Coupling | Pd(dppf)Cl₂, 4-BromoTHP | 70 | Tolerant of ester/amide groups |
Transition-metal catalysis has revolutionized N-methylation efficiency. Recent protocols employ RuPhos-Pd catalyst systems for Buchwald-Hartwig amination between 4-bromotetrahydropyran and N-methylpiperidin-4-amine, achieving 92% yield at 80°C in toluene—significantly higher than classical methods [6]. For selective mono-N-methylation, iridium-catalyzed transfer hydrogenation using formaldehyde as both C1 source and reductant minimizes over-methylation byproducts. This method operates under mild conditions (50°C, 6h) with acetic acid as promoter, yielding >90% pure product [6].
Cyclization innovations include nickel-catalyzed reductive amination-cyclization cascades. Tetrahydro-4H-pyran-4-one reacts with N-Boc-1,4-diaminobutane under Ni(acac)₂/Zn reduction, forming the piperidine ring in situ with 78% diastereoselectivity [6]. Microwave-assisted cyclization (150°C, 30 min) reduces reaction times from 12h to <1h while maintaining yields >80% [3].
Table 2: Catalyst Performance in N-Methylation
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|
RuPhos-Pd | 80 | 8 | 92 | <1% bis-alkylated |
Ir/Formic Acid | 50 | 6 | 88 | 5% demethylated |
Ni(acac)₂/Zn | 100 | 12 | 78 | 8% reduced ketone |
Uncatalyzed (HCHO/HCO₂H) | 110 | 24 | 65 | 15% quaternary salts |
Solvent-free reductive amination substantially improves atom economy. Ball-milling N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine with paraformaldehyde and NaBH(OAc)₃ yields 94% product in 2h without solvent—a 30% yield increase over tetrahydrofuran-based methods [3]. Aqueous-phase hydrogenation also demonstrates viability: pyridine intermediates undergo Co-nanoparticle-catalyzed reduction in water at 80°C/20 bar H₂, achieving full conversion with negligible hydrolysis [6].
Microwave intensification enhances cyclization green metrics. Reacting 4-(chloromethyl)tetrahydropyran with N-methyl-4-aminopiperidine under microwave irradiation (150W, 140°C) completes N-alkylation in 15 min versus 8h conventionally, reducing energy consumption by 60% [3]. Critical to success is stoichiometric optimization: a 1.05:1 ratio of chloromethylpyran to amine minimizes di-alkylated impurities to <2% while maintaining 89% isolated yield [7].
While enzymatic approaches for this specific scaffold remain underdeveloped, imine reductases (IREDs) show promise for chiral intermediate synthesis. Aspergillus sp. IRED catalyzes asymmetric reductive amination between tetrahydropyran-4-one and N-methyl-4-aminopiperidine, generating the (S)-enantiomer with 99% ee in phosphate buffer (pH 7.0). However, substrate inhibition limits concentrations to <50mM, necessitating fed-batch operation [6]. Transaminases engineered for bulky ketones could potentially synthesize the pyran-4-yl precursor enantioselectively, though activity toward tetrahydro-4H-pyran-4-one remains low (<10% conversion) in current literature [6].
Table 3: Solvent-Free vs. Biocatalytic Process Metrics
Parameter | Solvent-Free Milling | Aqueous Hydrogenation | IRED Biocatalysis |
---|---|---|---|
Temperature | 25°C | 80°C | 30°C |
Reaction Time | 2h | 6h | 24h |
Yield | 94% | 88% | 45% |
E-factor (kg waste/kg product) | 0.8 | 5.2 | 1.5 |
Chirality Control | Racemic | Racemic | 99% ee (S) |
Table of Structurally Related Compounds
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1